2-Ethylmethcathinone (hydrochloride)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

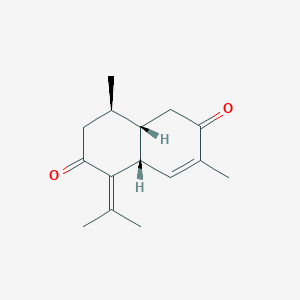

2-Ethylmethcathinone (hydrochloride) is a potential stimulant/entactogen designer drug that is of the amphetamine, phenethylamine, and cathinone chemical classes. It is structurally related to 4-methylmethcathinone, a controlled compound which has been detected in products marketed as bath salts, plant food, and tablets. The physiological and toxicological properties of this compound are not known. This product is intended for forensic purposes.

Wissenschaftliche Forschungsanwendungen

Spectroscopic Characterization and Crystal Structures of Cathinone Derivatives

N-ethyl-2-amino-1-phenylpropan-1-one (ethcathinone) hydrochloride and its derivatives, such as N-ethyl-2-amino-1-(4-chlorophenyl)propan-1-one (4-CEC) hydrochloride, have been extensively characterized through spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography. These studies are crucial in forensic toxicology for the identification and purity assessment of seized substances. Particularly, 4-CEC's spectroscopic characterization was described for the first time, providing essential data for its identification in forensic contexts (Kuś et al., 2016).

Characterization and Quantification in Drug Analysis

Characterization and Quantification of Mephedrone

The chemical characterization of cathinone derivatives, including the development of validated methods for quantification, is imperative in the analysis of new psychoactive substances. Studies have detailed the synthesis, chemical characterization, and quantification methods for substances like 4'-methylmethcathinone (mephedrone) in its hydrobromide and hydrochloride forms. This research plays a pivotal role in understanding the composition and potential adulterants in illicit drug manufacture (Santali et al., 2011).

Analytical Challenges in Designer Drug Identification

Resolution of Isomeric New Designer Stimulants

Differentiating isomeric representatives of designer drugs remains a challenge in analytical chemistry. Vacuum ultraviolet spectroscopy, combined with gas chromatography, has been employed to distinguish a set of forty-three designer drugs, including various isomers, showcasing distinctive vacuum ultraviolet/ultraviolet spectra. This methodology is crucial in forensic analysis for the resolution and identification of these compounds, offering detection limits in the nanogram range, which is vital for forensic investigations (Škultéty et al., 2017).

Stability and Degradation Pathways in Methcathinone Analogs

Degradation Pathways and Stability of Methcathinone Analogs

Understanding the stability and degradation pathways of methcathinone (MC) analogs is crucial, especially in alkaline solutions. Studies have identified the degradation products of 4-methylmethcathinone (4-MMC) in solutions and investigated the effects of antioxidants on its degradation. This research is not only beneficial for forensic analysis but also provides insights into pharmacokinetic analysis, aiding in the understanding of the degradation behavior and stability of these analogs in various pH solutions (Tsujikawa et al., 2012).

Eigenschaften

Molekularformel |

C12H17NO · HCl |

|---|---|

Molekulargewicht |

227.7 |

InChI |

InChI=1S/C12H17NO.ClH/c1-4-10-7-5-6-8-11(10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H |

InChI-Schlüssel |

AUGWTFSCQGXGOI-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(C(NC)C)=O)C=CC=C1.Cl |

Synonyme |

2-EMC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.